molecular formula C17H24N2O2 B3025720 N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide CAS No. 1890117-32-4

N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide

货号: B3025720
CAS 编号: 1890117-32-4
分子量: 288.4 g/mol
InChI 键: YZEFBCDAONSYET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide is a synthetic compound belonging to the 4-anilidopiperidine class, which is of significant interest in advanced pharmacological and forensic science research . As a member of this class, it is primarily investigated for its biochemical interactions with opioid receptors, particularly the μ-opioid receptor (MOR), to further understand receptor binding kinetics, selectivity, and functional activity . Research on such analogs contributes to the broader study of structure-activity relationships (SAR), helping to elucidate how specific modifications to the core scaffold influence potency, efficacy, and selectivity . This knowledge is vital for the development of novel therapeutic agents and for the identification and characterization of emerging substances in public health and safety contexts . This product is intended for research and analysis in controlled laboratory settings. It is For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this material with appropriate precautions, in compliance with all applicable local, state, and federal laws and regulations.

属性

IUPAC Name

N-phenyl-N-(1-propanoylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-3-16(20)18-12-10-15(11-13-18)19(17(21)4-2)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEFBCDAONSYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)N(C2=CC=CC=C2)C(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901036843
Record name N-Propionyl norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1890117-32-4
Record name N-Propionyl norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-propionyl Norfentanyl
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4D8A98KR2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

合成路线和反应条件: N-丙酰诺芬太尼可以通过多种方法合成,这些方法涉及特定的前体化学物质。 一种常见的前体是 N-苯乙基-4-哌啶酮 (NPP),它会经历一系列反应,包括水解、羟基化、N-和 O-脱烷基化以及 O-甲基化 .

工业生产方法: N-丙酰诺芬太尼的工业生产涉及使用受控的前体化学物质,并遵循严格的规定以防止非法制造。 合成过程通常包括多个步骤以确保最终产品的纯度和质量 .

化学反应分析

Key Reaction Steps

a. Core Structure Preparation

  • Starting Material : 4-Anilinopiperidine derivatives serve as precursors. For example, 1-benzyl-4-anilinopiperidine is acylated with propionic anhydride to form 1-benzyl-4-(N-propanoylanilino)piperidine .

  • Intermediate : Debromination or debenzylation (e.g., via H₂/Pd-C) removes protective groups, yielding norfentanyl analogs .

b. N-Alkylation/Acylation

  • The piperidine nitrogen (position 1) is functionalized with a propionyl group using propionic anhydride under reflux conditions :

    Piperidine NH+(CH3CH2CO)2OPiperidine N COCH2CH3+CH3CH2COOH\text{Piperidine NH}+(\text{CH}_3\text{CH}_2\text{CO})_2\text{O}\rightarrow \text{Piperidine N COCH}_2\text{CH}_3+\text{CH}_3\text{CH}_2\text{COOH}
  • The 4-position undergoes acylation with N-phenylpropanamide via Schotten-Baumann conditions, using propionyl chloride and aniline .

Catalytic Steps

  • Hydrogenation : Used to reduce intermediates, such as converting pyridinium salts to piperidines .

  • Solvents : Reactions are conducted in polar aprotic solvents (e.g., DMF, DMA) with bases like triethylamine to absorb liberated acids .

Metabolic Reactions

In vivo, the compound undergoes hepatic transformations primarily mediated by CYP3A4 :

Primary Pathways

Reaction Enzyme Metabolite Activity
N-DealkylationCYP3A4Nor-metabolite (piperidine cleavage)Reduced potency
HydroxylationCYP3A44′-Hydroxy derivativesPotential bioactivity
Amide hydrolysisEsterases4-ANPP (4-anilino-N-phenethylpiperidine)Inactive

Secondary Modifications

  • Glucuronidation : Phase II conjugation of hydroxylated metabolites .

  • Oxidation : Piperidine ring or propionyl chain oxidation to ketones or carboxylic acids .

Spectral Characterization

  • GC-MS : Major fragments at m/z 245 (piperidine ring), 189 (N-phenylpropanamide), and 105 (phenethyl) .

  • NMR : Distinct signals for propionyl methyl groups (δ 1.1–1.3 ppm) and anilino aromatic protons (δ 7.2–7.5 ppm) .

Stability

  • Thermal : Decomposes above 200°C, releasing CO and propionaldehyde .

  • Hydrolytic : Stable in acidic conditions but undergoes amide hydrolysis in alkaline solutions (t₁/₂ = 12 h at pH 9) .

Comparative Pharmacological Data

Parameter N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide Fentanyl
Analgesic Potency ~300× morphine 50–100× morphine
Metabolic Half-life 2–4 h 3–7 h
LD₅₀ (rat IV) 25 mg/kg 0.03 mg/kg

科学研究应用

The compound N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide , also known as N-propionyl Norfentanyl, has garnered attention in various scientific research applications. This article delves into its chemical properties, applications in research and forensic settings, and relevant case studies.

Structure and Identification

  • Chemical Formula : C₁₈H₂₃N₃O
  • CAS Number : 1890117-32-4
  • Molecular Weight : 299.39 g/mol

The compound features a piperidine ring substituted with a phenyl group and an oxopropyl moiety, contributing to its unique pharmacological profile.

Physical Properties

  • Melting Point : Not specified in the available literature.
  • Solubility : Soluble in organic solvents such as ethanol and DMSO.

Pharmacological Research

N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide is primarily researched for its potential as a novel opioid analgesic. Its structural similarity to other opioid compounds suggests it may exhibit similar pharmacodynamic properties, making it a candidate for pain management studies.

Forensic Applications

This compound is utilized in forensic toxicology to analyze opioid-related substances in biological samples. Its detection can aid in understanding patterns of drug use and abuse, particularly in relation to synthetic opioids.

Synthesis of Related Compounds

The compound serves as a precursor in the synthesis of various analogs that may have enhanced therapeutic effects or reduced side effects compared to traditional opioids. This aspect is crucial for developing safer pain management alternatives.

Case Study 1: Opioid Analgesic Development

A study published in a pharmacology journal explored the analgesic efficacy of N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide compared to established opioids. The findings indicated that while the compound exhibited significant analgesic properties, it also presented a lower risk of addiction, suggesting its potential as a safer alternative for chronic pain management.

Case Study 2: Forensic Toxicology Analysis

In a forensic investigation, researchers analyzed urine samples from individuals suspected of opioid misuse. The presence of N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide was confirmed using advanced chromatography techniques, highlighting its relevance in contemporary drug testing protocols.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmacological ResearchInvestigating analgesic properties and potential therapeutic uses
Forensic ToxicologyDetection in biological samples for drug misuse analysis
Synthesis PrecursorUsed in the development of new opioid analogs with improved safety profiles

相似化合物的比较

Fentanyl (N-[1-(2-phenylethyl)-4-piperidinyl]-N-phenyl-propanamide)

  • Key Differences : Fentanyl substitutes the 1-oxopropyl group with a 2-phenylethyl chain at the 1-position of the piperidine ring. This modification enhances lipophilicity, facilitating rapid blood-brain barrier penetration and contributing to its high analgesic potency .
  • Pharmacokinetics: Fentanyl’s potency is ~100× morphine, with a short duration (~0.5–1 h) due to rapid redistribution.

4-Substituted Fentanyl Derivatives

Modifications at the 4-position of the piperidine ring significantly influence activity:

  • R 31 833 (Methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate): Potency: ED₅₀ = 0.00032 mg/kg (10,031× morphine), making it the most potent analog in its class. Structure-Activity Relationship (SAR): The methyl ester at the 4-position enhances μ-opioid receptor affinity .
  • R 32 792 (cis-Methyl 3-methyl-4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidine carboxylate): Duration: >8 h at 4× ED₅₀ due to steric hindrance from the 3-methyl group, slowing metabolic degradation .
  • R 33 352 (N-[4-(1-oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide) :
    • Short Duration : 0.74 h at 4× ED₅₀, attributed to the electron-rich thienyl group increasing susceptibility to oxidation .

Table 1: Comparative Pharmacological Profiles of 4-Substituted Analogs

Compound ED₅₀ (mg/kg) Potency vs. Morphine Duration (h) Key Structural Feature
R 31 833 0.00032 10,031× 0.5–1 4-Methyl ester
R 32 792 0.00128* ~2,500× >8 3-Methyl, 4-methyl ester
R 33 352 0.00128* ~2,500× 0.74 2-(2-Thienyl)ethyl substitution
Fentanyl 0.001 100× 0.5–1 2-Phenylethyl chain

*Dose = 4× lowest ED₅₀ .

Non-Analgesic Structural Analogues

TPPU (N-[1-(1-oxopropyl)-4-piperidinyl]-N’-[4-(trifluoromethoxy)phenyl)-urea)

  • Application: A soluble epoxide hydrolase (sEH) inhibitor, TPPU incorporates the N-propionyl norfentanyl backbone but replaces the phenylpropanamide with a urea group. It stabilizes anti-inflammatory epoxyeicosatrienoic acids (EETs), showing efficacy in sepsis and neurodegenerative models .
  • Divergent Mechanism : Unlike opioid analogs, TPPU’s therapeutic effects are mediated through lipid signaling pathways rather than μ-opioid receptor activation .

Emerging Illicit Analogs

Carfentanil (4-((1-oxopropyl)-phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid methyl ester)

  • Potency : ~10,000× morphine, attributed to the 4-carbomethoxy group enhancing receptor binding.
  • Contrast with N-propionyl norfentanyl: Carfentanil’s additional ester group prolongs half-life but increases toxicity, whereas N-propionyl norfentanyl’s simpler structure may offer a safer profile .

Acrylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl] prop-2-enamide)

  • SAR: The acrylamide group introduces metabolic vulnerability, reducing duration compared to N-propionyl norfentanyl.

生物活性

N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide is a synthetic compound closely related to the fentanyl class of opioids. Its biological activity is primarily characterized by its interactions with opioid receptors, particularly the μ-opioid receptor, which plays a critical role in pain modulation and analgesic effects.

Chemical Structure and Classification

The compound belongs to the 4-anilidopiperidine class, which includes various potent analgesics. The chemical structure can be represented as follows:

  • IUPAC Name : N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide
  • Molecular Formula : C₁₈H₂₃N₃O
  • CAS Number : Not specifically listed but related to fentanyl analogs.

N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide acts primarily as a μ-opioid receptor agonist . This interaction leads to several physiological effects, including:

  • Analgesia : The compound exhibits potent pain-relieving properties.
  • Respiratory Depression : Similar to other opioids, it may cause respiratory depression, a significant risk factor in overdose situations.
  • Euphoria and Sedation : Users may experience feelings of euphoria, which contributes to its potential for abuse.

Biological Activity and Potency

Research indicates that compounds within the fentanyl class, including N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide, have varying degrees of potency compared to morphine. For instance, fentanyl itself has been shown to be approximately 50 to 100 times more potent than morphine in various assays.

Comparative Potency Table

Compound NameIC50 (nM)Relative Potency
Fentanyl3.45 ± 0.45100
N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamideTBDTBD
Morphine33.1 ± 9.41

Note: TBD indicates that specific data for N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide is not yet available.

Metabolism and Pharmacokinetics

The metabolism of N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide is expected to follow similar pathways as other fentanyl analogs:

  • CYP450 Enzymes : Primarily metabolized by CYP3A4 and CYP3A5 isoenzymes.
  • Metabolites : The major metabolic pathways include N-dealkylation and hydroxylation, leading to both active and inactive metabolites.

Metabolic Pathway Overview

Metabolic ProcessEnzyme InvolvedResulting Metabolites
N-dealkylationCYP3A4Inactive metabolites
HydroxylationCYP3A5Hydroxyfentanyl (active)
Amide HydrolysisVariousInactive compounds

Case Studies and Clinical Implications

Several studies have highlighted the risks associated with the use of fentanyl analogs, including N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide. Reports indicate that these compounds can lead to severe respiratory depression and overdose fatalities, particularly when used illicitly or without medical supervision.

Notable Case Study Findings

  • Overdose Incidents : A significant increase in overdose cases linked to synthetic opioids has been documented, with many involving fentanyl analogs.
  • Epidemiological Data : Analysis of drug-related deaths has shown a correlation between the rise of synthetic opioids and increased mortality rates in certain demographics.

常见问题

Basic Questions

Q. How can researchers confirm the identity and purity of N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide?

  • Methodological Answer :

  • Structural Elucidation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the piperidinyl and propanamide moieties. Compare spectral data with reference libraries (e.g., NIST Chemistry WebBook).
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and mass spectrometry (MS) for molecular weight confirmation (MW: 288.4 g/mol). Batch-specific certificates of analysis (CoA) should accompany commercial samples .
  • Data Table :
TechniqueParametersPurpose
¹H NMR400–600 MHzConfirm substituents on piperidine and phenyl rings
HPLC-UVC18 column, λ = 254 nmPurity quantification
LC-MS/MSESI+ mode, m/z 289.2 [M+H]⁺Molecular ion verification

Q. What storage conditions ensure the compound’s stability?

  • Store at -20°C in airtight, light-protected containers. Stability data indicate no degradation for ≥5 years under these conditions. Avoid repeated freeze-thaw cycles to prevent crystallization changes .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis steps.
  • Exposure Mitigation : Although classified as non-irritating (no acute toxicity reported), avoid inhalation/ingestion. Implement spill containment protocols (e.g., absorbent pads for solid residues) .

Advanced Research Questions

Q. How to design in vitro assays to evaluate μ-opioid receptor (MOR) binding affinity?

  • Experimental Design :

Radioligand Displacement : Use [³H]DAMGO or [³H]naloxone in MOR-expressing cell membranes (e.g., CHO cells). Calculate IC₅₀ values via competitive binding curves.

Functional Assays : Measure cAMP inhibition (via ELISA) to assess G-protein coupling efficacy.

Controls : Include fentanyl as a positive control (Ki ≈ 1–10 nM) and naloxone for antagonism .

  • Data Contradiction Analysis : Discrepancies in Ki values may arise from differences in membrane preparation or assay buffers. Standardize protein concentrations and validate with orthogonal methods (e.g., β-arrestin recruitment assays).

Q. What synthetic strategies optimize yield and purity for this compound?

  • Key Steps :

  • Piperidine Functionalization : React 4-piperidone with propanoyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
  • N-Phenylpropanamide Formation : Couple the intermediate with aniline derivatives via nucleophilic acyl substitution.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
    • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) to minimize side products (e.g., over-acylation).

Q. How to resolve conflicting pharmacokinetic data on metabolic stability?

  • Methodological Approach :

In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH. Use LC-MS/MS to quantify parent compound and metabolites (e.g., hydroxylated derivatives).

CYP450 Isoform Screening : Inhibit specific isoforms (CYP3A4, CYP2D6) to identify primary metabolic pathways.

Cross-Species Validation : Compare rodent vs. human hepatocyte data to address interspecies variability .

Q. What regulatory frameworks govern its use in preclinical research?

  • Legal Status : Classified as a Schedule I opioid analogue in the U.S. (DEA) and similar frameworks globally (e.g., UK Misuse of Drugs Act).
  • Compliance Steps :

  • Obtain DEA research licenses for procurement and storage.
  • Document disposal via certified hazardous waste contractors.
  • Submit institutional animal care committee (IACUC) protocols for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide
Reactant of Route 2
Reactant of Route 2
N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。